1-Trifluoromethyltriazolyl-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N4O/c5-4(6,7)11-1-2(3(8)12)9-10-11/h1H,(H2,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSAAIZWCZNPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Trifluoromethyltriazolyl 4 Carboxamide and Its Analogues
Established Synthetic Routes to Triazole Carboxamides
Established methods for the synthesis of triazole carboxamides often involve the construction of the triazole ring followed by functionalization, or the direct incorporation of the carboxamide moiety during the ring formation.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. For the synthesis of triazole carboxamides, MCRs can provide rapid access to a diverse range of derivatives.
A notable metal-free, three-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed. mdpi.com This method utilizes trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 synthon. mdpi.com The reaction proceeds through the initial formation of a trifluoroacetimidohydrazide, which then reacts with TFBen. Subsequent intramolecular nucleophilic addition and dehydration yield the desired 3-trifluoromethyl-1,2,4-triazole. mdpi.com The reaction conditions are typically heating in toluene (B28343) with an acid promoter like trifluoroacetic acid (TFA). mdpi.com This approach demonstrates broad substrate scope, accommodating various substituents on the trifluoroacetimidoyl chloride. mdpi.com
| Entry | Trifluoroacetimidoyl Chloride Substituent | Product | Yield (%) |
| 1 | 4-Methylphenyl | 3-(Trifluoromethyl)-5-(4-methylphenyl)-1H-1,2,4-triazole | 85 |
| 2 | 4-Methoxyphenyl | 3-(Trifluoromethyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole | 88 |
| 3 | 4-Chlorophenyl | 3-(Trifluoromethyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole | 72 |
| 4 | 4-Nitrophenyl | 3-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole | 65 |
| 5 | Naphthalen-2-yl | 3-(Trifluoromethyl)-5-(naphthalen-2-yl)-1H-1,2,4-triazole | 78 |
Table 1: Synthesis of 3-Trifluoromethyl-1,2,4-triazoles via a Multicomponent Reaction mdpi.com
Another multicomponent approach involves the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide (B81097) in the presence of an organocatalyst to furnish 1,5-disubstituted 1,2,3-triazoles. ias.ac.in While this does not directly yield a carboxamide, the methodology could potentially be adapted by using appropriate starting materials.
[3+2] Cycloaddition Reactions (e.g., Click Chemistry Protocols)
The [3+2] cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" and a widely used method for the synthesis of 1,2,3-triazoles. nih.gov This reaction is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups.
For the synthesis of 1-trifluoromethyltriazolyl-4-carboxamide analogues, a [3+2] cycloaddition would involve the reaction of a trifluoromethyl-substituted azide with an alkyne bearing a carboxamide group, or a trifluoromethyl-substituted alkyne with an azide-functionalized carboxamide. A general approach to 5-trifluoromethyl-1,2,4-triazoles utilizes the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with trifluoroacetonitrile. rsc.orgmdpi.com This method provides access to a range of substituted trifluoromethylated 1,2,4-triazoles with good yields and regioselectivity. rsc.orgmdpi.com
The synthesis of novel 1,2,3-triazole-4-carboxamide derivatives has been achieved through a one-pot, three-component reaction involving an aromatic amine, sodium azide, and a propiolamide, catalyzed by copper iodide. This click chemistry approach provides a straightforward route to a library of N-substituted 1,2,3-triazole-4-carboxamides.
| Entry | Amine | Propiolamide | Product | Yield (%) |
| 1 | Aniline | N-Phenylpropiolamide | 1-Phenyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | 85 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)propiolamide | 1-(4-Chlorophenyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 88 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)propiolamide | 1-(4-Methoxyphenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 92 |
Table 2: Synthesis of 1,2,3-Triazole-4-carboxamides via Click Chemistry
Synthesis via Imidazotetrazine Intermediates
The synthesis of triazole derivatives from imidazotetrazine precursors is a less common but potentially valuable route. Imidazotetrazines, such as the anti-cancer drug temozolomide, can undergo chemical transformations to yield other heterocyclic systems. For instance, the synthesis of a (1,2,3-triazol-4-yl)methylimidazotetrazine has been reported, which involves the reaction of a propargyl-substituted imidazotetrazine with trimethylsilyl (B98337) azide in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. nih.gov This demonstrates the feasibility of using imidazotetrazine scaffolds as precursors for triazole-containing molecules. While not a direct synthesis of a simple triazole carboxamide, this methodology highlights a potential pathway where the imidazotetrazine core could be further manipulated to yield the desired product.
Novel Synthetic Route Development for this compound
Recent research has focused on developing more sustainable and efficient methods for the synthesis of fluorinated triazoles, including metal-free and microwave-assisted protocols.
Metal-Free Synthesis Strategies
The development of metal-free synthetic routes is a key goal in green chemistry, as it avoids the potential for metal contamination in the final products, which is particularly important for pharmaceutical applications.
A facile and efficient metal-free, multi-component reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. nih.gov This reaction proceeds under thermal conditions in the presence of an acid catalyst, offering a scalable and operationally simple method to access these valuable compounds. nih.gov The reaction demonstrates good functional group tolerance, with electron-rich trifluoroacetimidoyl chlorides generally showing higher reactivity. nih.gov
Another metal-free approach involves the organocatalytic [3+2] cycloaddition of azides with α,β-unsaturated esters, which can lead to the formation of 1,4-disubstituted-1,2,3-triazoles. frontiersin.org Subsequent ammonolysis of the resulting ester can then furnish the corresponding carboxamide. frontiersin.org This two-step, one-pot procedure provides a metal-free alternative to the traditional CuAAC reaction.
Furthermore, a direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide via an organocascade process has been reported, which is also a metal-free method. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org
The synthesis of various triazole derivatives, including carboxamides, has been successfully achieved using microwave irradiation. For instance, the 1,3-dipolar cycloaddition of organic azides to acetylenic amides to produce N-substituted C-carbamoyl-1,2,3-triazoles can be performed under solvent-free microwave irradiation, resulting in good to excellent yields.
A review of microwave-assisted synthesis of triazoles highlights numerous examples where this technology significantly improves reaction outcomes. rsc.org For example, the synthesis of 1,2,4-triazole-3-carboxamide derivatives from an ester and an amine in toluene was achieved in just 30 minutes with high yields under microwave irradiation, whereas the conventional method required 12-16 hours. nih.gov Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in 33-90 seconds with an 82% yield using microwaves, compared to several hours by conventional heating. nih.gov
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) |
| Synthesis of 1,2,4-triazole-3-carboxamides | 12-16 hours | 30 minutes | Moderate | High |
| Synthesis of substituted 1,2,4-triazole (B32235) derivatives | Several hours | 33-90 seconds | - | 82% |
| Condensation for 1,2,4-triazole-5(4H)-thione derivatives | - | 10-25 minutes | 78% | 97% |
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Triazole Derivatives rsc.orgnih.gov
The application of microwave technology to the synthesis of this compound and its analogues holds great promise for the development of rapid, efficient, and environmentally friendly synthetic protocols.
Ultrasound Irradiation Techniques in Triazole Synthesis
The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures (around 5000 K) and pressures (approximately 1000 atm). asianpubs.org These conditions enhance mass transfer and provide the energy required for chemical transformations, often leading to significant improvements over conventional heating methods. nih.gov
In the context of triazole synthesis, ultrasound has been shown to offer several advantages, including drastically reduced reaction times, milder reaction conditions, and often higher yields and regioselectivity. nih.govnih.gov For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of trifluoromethyl-containing enones with 5-amino-1,2,4-triazole was achieved in 5-17 minutes under ultrasonic irradiation, a significant improvement compared to conventional thermal methods. nih.gov This green chemistry approach is noted for its efficiency and economy in synthesizing bioactive molecules. nih.govtandfonline.com
While direct synthesis of "this compound" using ultrasound is not explicitly detailed in the provided literature, the principles are broadly applicable. The construction of the triazole ring, a core component of the target molecule, is well-supported by sonochemical methods. For example, the one-pot synthesis of 1,2,4-triazole derivatives has been successfully carried out under ultrasound irradiation, highlighting its utility for creating this heterocyclic system. asianpubs.org Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 1,2,3-triazole synthesis, can be accelerated using ultrasound, even in aqueous media, which enhances the sustainability of the process. acs.org
The table below summarizes the advantages of ultrasound-assisted synthesis compared to conventional methods for preparing triazole derivatives.
| Feature | Ultrasound-Assisted Synthesis | Conventional Heating |
| Reaction Time | Significantly shorter (minutes vs. hours) nih.govnih.gov | Longer reaction times required nih.gov |
| Yields | Often high to excellent asianpubs.orgnih.gov | Can be moderate nih.gov |
| Conditions | Milder, often at lower bulk temperatures nih.gov | Often requires high temperatures/reflux tandfonline.com |
| Energy Efficiency | Generally more energy-efficient due to localized energy nih.gov | Less efficient, requires bulk heating |
| Selectivity | Can lead to high regioselectivity nih.gov | Selectivity can be an issue |
Advanced Derivatization Protocols for Structural Modification
Once the core this compound structure is obtained, further modifications can be introduced to fine-tune its chemical and biological properties. Advanced derivatization protocols focus on site-specific functionalization of either the triazole ring itself or the appended carboxamide moiety.
Site-Specific Functionalization of the Triazole Ring
The triazole ring, despite its aromatic stability, offers positions for selective functionalization. The presence of nitrogen atoms makes the ring π-deficient, influencing its reactivity. researchgate.net Metal-catalyzed C-H functionalization has become a primary strategy for installing new substituents onto the carbon atoms of the triazole core. rsc.orgnih.gov
Palladium and copper catalysts are frequently employed for these transformations. nih.gov For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C-5 position of the 1,2,3-triazole ring. nih.gov The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For 1,2,4-triazoles, copper-catalyzed C-H functionalization has also been reported as an effective method. nih.gov
The table below outlines key methods for functionalizing the triazole ring.
| Functionalization Site | Method | Catalyst/Reagent Example | Resulting Modification |
| C-5 Position (1,2,3-Triazole) | C-H Arylation | Palladium (e.g., Pd(OAc)2) nih.gov | Introduction of aryl groups |
| C-H Bonds (1,2,4-Triazole) | C-H Functionalization | Copper-diamine complex nih.gov | Introduction of various substituents |
| N-1, N-2, or N-4 Positions | N-Alkylation | Alkyl halides, Dimethoxymethane mdpi.com | Introduction of alkyl/alkoxymethyl groups |
Carboxamide Moiety Derivatization
The carboxamide group (-CONH2) is a versatile functional handle that can be readily modified. A primary method for derivatization begins with the corresponding triazole carboxylic acid or its ester derivative. The synthesis of 1,2,4-triazole-3-carboxamides, for instance, can be achieved through the ammonolysis of a methyl 1,2,4-triazole-3-carboxylate (B8385096) precursor using a solution of ammonia (B1221849) in methanol. mdpi.com
Further derivatization involves replacing the hydrogens of the -NH2 group or modifying the carbonyl group itself. A wide range of 1H-1,2,3-triazole-4-carboxamide analogues have been generated by reacting a 1,2,3-triazole-4-carbonyl chloride intermediate with various amines, leading to N-substituted carboxamides. nih.gov This approach allows for the introduction of diverse structural motifs, including different alkyl and aryl groups, to explore structure-activity relationships. nih.govresearchgate.net These modifications are crucial in medicinal chemistry for optimizing a compound's interaction with biological targets. nih.govresearchgate.net For example, replacing the sulfonyl linkage in some bioactive triazoles with a carboxamide linkage has been a successful strategy to generate new series of compounds with improved properties. nih.gov
The table below details common derivatization reactions for the carboxamide moiety.
| Starting Material | Reagent(s) | Type of Derivatization | Product |
| Triazole-4-carboxylic acid ester | Ammonia in Methanol | Ammonolysis | Primary Carboxamide mdpi.com |
| Triazole-4-carboxylic acid | SOCl2, then R-NH2 (Amine) | N-Substitution | N-Substituted Carboxamide nih.gov |
| Triazole-4-carbonyl chloride | Various Amines | N-Substitution | Diverse N-Substituted Carboxamides nih.gov |
Structure Activity Relationship Sar Studies of 1 Trifluoromethyltriazolyl 4 Carboxamide Derivatives
Influence of the Trifluoromethyl Group on Molecular Activity
The incorporation of a trifluoromethyl (CF3) group into a molecular scaffold is a widely utilized strategy in drug design, known to significantly modulate a compound's physicochemical and biological properties. nih.govnih.gov The CF3 group is more than just a bulky, lipophilic substituent; its strong electron-withdrawing nature and high metabolic stability make it a valuable functional group for enhancing molecular activity. nih.govresearchgate.net
In the context of triazole derivatives, the replacement of a methyl (CH3) group with a CF3 group at the 5-position of the triazole ring has been shown to result in more active compounds. nih.gov This enhancement in activity can be attributed to several factors. The high electronegativity of the fluorine atoms in the CF3 group can alter the electronic properties of the triazole ring, influencing its interactions with biological targets. nih.gov Furthermore, the CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its site of action. nih.gov
Studies on various heterocyclic compounds have demonstrated the positive impact of trifluoromethylation. For instance, in a series of 1,2,3-triazole derivatives, those bearing a trifluoromethyl group exhibited greater potency against cancer cell lines compared to their non-fluorinated analogs. nih.gov This suggests that the electronic and steric effects of the CF3 group play a critical role in the compound's interaction with its biological target. It is important to note that the position of the trifluoromethyl group is also a key determinant of its effect on activity. nih.gov
The metabolic stability conferred by the C-F bond, one of the strongest in organic chemistry, is another significant advantage. nih.gov This stability can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.
Stereochemical Considerations in Analogue Design
The design of analogs must consider the potential for stereoisomers, which can arise from chiral centers within the substituents. Different stereoisomers of a compound can exhibit vastly different biological activities and pharmacokinetic profiles. For example, in the design of conformationally flexible analogs, the length and nature of linkers between different parts of the molecule can introduce chirality and affect how the molecule presents its key binding features to a receptor. researchgate.net
Although specific stereochemical studies on 1-trifluoromethyltriazolyl-4-carboxamide are not extensively detailed in the available literature, general principles of medicinal chemistry underscore the importance of synthesizing and testing individual stereoisomers to identify the most active and selective eutomer. The spatial arrangement of substituents can influence intramolecular and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for target recognition and binding affinity. nih.gov Therefore, the development of stereoselective synthetic methods is a key aspect of optimizing the therapeutic potential of this class of compounds. nih.gov
Rational Design and Optimization Strategies Based on Structural Modification
The rational design of novel this compound derivatives with improved potency and selectivity is guided by detailed structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecular scaffold and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of the key structural requirements for a desired pharmacological effect.
A common strategy involves the exploration of different substituents at various positions of the triazole and the carboxamide's N-aryl ring. For instance, in a series of 1H-1,2,3-triazole-4-carboxamides designed as PXR inhibitors, the nature of the substituent at the R1 position of the triazole and various positions on the N-phenyl ring was found to be critical for activity.
The following interactive data table illustrates a hypothetical SAR study based on findings for related 1,2,3-triazole-4-carboxamide analogs, demonstrating how systematic modifications can influence inhibitory activity.
| Compound | R1 (on Triazole) | R2 (on N-Phenyl) | Inhibitory Concentration (IC50, µM) |
|---|---|---|---|
| 1a | -CH3 | -H | 15.2 |
| 1b | -CF3 | -H | 5.8 |
| 2a | -CF3 | 4-Cl | 2.1 |
| 2b | -CF3 | 4-F | 3.5 |
| 3a | -CF3 | 3,4-diCl | 0.9 |
| 3b | -CF3 | 4-OCH3 | 8.9 |
As the data suggests, the replacement of a methyl group with a trifluoromethyl group at the R1 position (Compound 1b vs. 1a) can lead to a significant increase in potency. Further optimization by introducing electron-withdrawing groups on the N-phenyl ring, such as chloro or fluoro substituents (Compounds 2a, 2b, and 3a), can further enhance activity. Conversely, the introduction of an electron-donating group like methoxy (B1213986) (Compound 3b) may be detrimental to the inhibitory effect.
This systematic approach allows for the identification of key pharmacophoric features and the development of a pharmacophore model. This model can then be used to design new analogs with a higher probability of success, ultimately leading to the discovery of potent and selective drug candidates.
Molecular Mechanisms and Biological Target Interactions of 1 Trifluoromethyltriazolyl 4 Carboxamide
Biological Target Identification Strategies
While computational methods are predictive, experimental approaches are necessary to definitively identify and validate the biological targets of a compound.
Chemical proteomics methods, such as affinity purification coupled with mass spectrometry (AP-MS), are powerful tools for identifying the cellular targets of a small molecule. A common strategy involves synthesizing a derivative of the drug molecule that includes a reactive group and a tag, such as biotin (B1667282). researchgate.net
For a compound like 1-Trifluoromethyltriazolyl-4-carboxamide, a probe molecule could be designed by attaching an alkyne group. This probe would be incubated with live cells or cell lysates, allowing it to bind to its protein targets. researchgate.net After binding, a biotin-azide tag is attached to the alkyne group via a "click chemistry" reaction. researchgate.net The biotinylated proteins can then be selectively enriched from the complex proteome using streptavidin-coated beads. wikipedia.org Finally, the captured proteins are identified using mass spectrometry. researchgate.netwikipedia.org This approach, often termed activity-based protein profiling (ABPP), can identify both on-target and off-target interactions in a physiological context. wikipedia.org Recent advances have also utilized cleavable linkers to improve the elution of tagged proteins from the streptavidin beads, enhancing the quality of the results. researchgate.net
| Step | Description | Key Reagents/Techniques |
|---|---|---|
| 1. Probe Synthesis | A derivative of the drug is synthesized with a reactive handle (e.g., alkyne). | Chemical synthesis |
| 2. Proteome Labeling | The probe is incubated with a cellular lysate or live cells to allow binding to targets. | Cell culture, incubation |
| 3. Biotin Tagging | A biotin tag is attached to the probe-protein complex via click chemistry. | Biotin-azide, CuAAC reaction researchgate.net |
| 4. Affinity Enrichment | Biotinylated proteins are captured using streptavidin-coated beads. | Streptavidin affinity chromatography wikipedia.org |
| 5. Elution and Digestion | Captured proteins are released from the beads and digested into peptides. | Denaturing agents, trypsin |
| 6. Mass Spectrometry | Peptides are analyzed to identify the corresponding proteins. | LC-MS/MS |
Once a putative target is identified, mutagenesis studies are crucial for validating the interaction and pinpointing the specific binding site. Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene, resulting in a modified protein. nih.gov
Given that Rufinamide's primary mechanism is believed to be the modulation of voltage-gated sodium channels, site-directed mutagenesis could be used to explore its binding site on the channel protein. frontiersin.orgnih.gov Researchers can systematically mutate amino acid residues within the hypothesized binding pocket, which may have been predicted by molecular docking. nih.gov The mutated channels are then expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines), and electrophysiological techniques are used to assess the effect of the drug on the mutant channels. nih.gov
If a mutation significantly reduces or abolishes the effect of the drug, it suggests that the mutated residue is critical for binding. nih.gov For example, studies on sodium channels have used this approach to identify key residues in the pore region that are involved in the binding of various toxins and drugs. nih.gov This method allows for the direct elucidation of the drug-target interface at the amino acid level, providing definitive evidence of a direct interaction. springernature.com
Mechanistic Insights into Cellular and Subcellular Effects
Enzyme Inhibition and Activation Mechanisms (e.g., IDO1, PXR)
There is no available research to indicate that this compound acts as an inhibitor or activator of Indoleamine 2,3-dioxygenase 1 (IDO1) or the Pregnane X Receptor (PXR). Scientific studies detailing the compound's effects on these or any other enzymes, including data on inhibition constants (Ki) or activation constants (Kact), are not present in the public domain.
Interaction with Specific Receptor Systems
Information regarding the interaction of this compound with any specific receptor systems is currently unavailable. There are no published studies that have investigated the binding affinity or functional activity of this compound at any known receptors.
Molecular-Level Interactions with Biomolecules
There is no documented research on the molecular-level interactions between this compound and other biomolecules. Studies involving techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to elucidate the binding modes and specific molecular interactions of this compound have not been reported.
Applications of 1 Trifluoromethyltriazolyl 4 Carboxamide in Chemical Biology and Advanced Medicinal Chemistry
Utility as Chemical Probes for Target Validation
Chemical probes are essential small-molecule tools used to interrogate the function of proteins and validate their roles in disease. nih.gov The 1-trifluoromethyltriazolyl-4-carboxamide scaffold has proven to be an excellent foundation for designing potent and selective chemical probes, particularly for challenging targets like the Pregnane X Receptor (PXR). PXR is a crucial nuclear receptor that regulates the metabolism of many drugs, and its modulation is a key area of research to prevent adverse drug-drug interactions. nih.govnih.gov
Compounds based on the 1H-1,2,3-triazole-4-carboxamide core have been developed as highly potent and selective inverse agonists and antagonists of PXR. nih.govnih.govnih.gov These probes allow researchers to dissect the biological consequences of PXR inhibition with high precision. For a compound to serve as a reliable chemical probe, it must exhibit high affinity for its target, demonstrate selectivity over other related proteins, and possess cellular activity. The optimized 1,2,3-triazole-4-carboxamide derivatives meet these criteria, with some showing low nanomolar IC₅₀ values in both receptor binding and cell-based functional assays. nih.govnih.gov The development of these potent inhibitors provides powerful tools for basic research and future clinical studies to understand and mitigate PXR-mediated drug responses. nih.govfrontiersin.org
Contributions to Lead Compound Identification and Optimization in Drug Discovery
The journey from a preliminary "hit" compound to a "lead" candidate ready for clinical development is a critical phase in drug discovery that involves extensive medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net The this compound scaffold has been central to successful lead identification and optimization campaigns. nih.govresearchgate.net
A notable example is the optimization of inhibitors for the Pregnane X Receptor (PXR). nih.gov Starting from an initial high-throughput screening hit, a series of 1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated. nih.gov Initial lead compounds showed only moderate binding and weak antagonist activity. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers explored modifications to different parts of the scaffold. For instance, replacing a sulfonyl linkage in an earlier series with a carbonyl amide linkage was a key design strategy that led to the 1H-1,2,3-triazole-4-carboxamide class of inhibitors. nih.gov
Further optimization focused on the substituents attached to the triazole ring and the carboxamide nitrogen. This iterative process of design, synthesis, and testing led to the discovery of exceptionally potent compounds. For example, compound 85 was identified as a highly selective and potent dual inverse agonist and antagonist of PXR, demonstrating the power of this scaffold in lead optimization. nih.govnih.govnih.gov This work not only provided a potential clinical candidate but also shed light on the structural requirements for high-affinity binding to PXR. nih.govfrontiersin.org
Table 1: Optimization of 1H-1,2,3-triazole-4-carboxamide Derivatives as PXR Inhibitors This interactive table summarizes the binding and cellular activities of key compounds during the lead optimization process described in the text. Sort the data by clicking on the column headers to compare the potency of the different derivatives.
| Compound | hPXR Binding IC₅₀ (μM) | hPXR Antagonist Activity IC₅₀ (μM) |
|---|---|---|
| Compound 1 (Initial Hit) | 1.2 | 34 |
| Compound 85 (Optimized Lead) | <0.03 (low nanomolar) | <0.03 (low nanomolar) |
Data sourced from Li et al., J Med Chem, 2022. nih.gov
Development as Prodrugs and Investigation of Biotransformation Pathways
The development of a successful drug requires not only potent activity but also favorable pharmacokinetic properties, such as good absorption and metabolic stability. Prodrug strategies are often employed to overcome challenges like poor solubility or rapid metabolism. nih.govnih.gov The carboxamide group within the this compound structure is a key handle for potential prodrug design and is also a site for metabolic biotransformation. nih.gov
Prodrug Design Principles for Triazole-Carboxamide Scaffolds
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov For compounds containing a carboxamide moiety, several prodrug strategies can be envisioned. The primary goal is to mask the carboxamide group temporarily to improve properties like solubility or membrane permeability, ensuring that the active drug is released at the desired site of action.
One common approach involves N-acylation or the formation of N-acyloxyalkyl derivatives. nih.gov However, the stability of the amide bond makes this approach less straightforward than for esters. nih.gov A more viable strategy for carboxamide-containing scaffolds might involve creating derivatives that are susceptible to specific enzymes found in target tissues or in systemic circulation. nih.gov For instance, attaching a promoiety that is a substrate for enzymes like carboxylesterases can facilitate controlled release of the parent drug. nih.govnih.gov The design must ensure that the prodrug is stable enough to reach its target but can be efficiently cleaved to release the active this compound. The chemical stability of the prodrug at different physiological pH values is a critical consideration during the design phase. nih.gov
Metabolic Biotransformation and Hydrolysis Product Identification
Biotransformation is the process by which the body chemically modifies xenobiotics, including drugs. For the this compound scaffold, two primary sites of metabolism are the triazole ring and the carboxamide bond. The triazole ring itself is generally considered metabolically stable, a feature that makes it attractive for medicinal chemistry. frontiersin.org However, metabolic reactions such as oxidation can still occur, potentially mediated by cytochrome P450 (CYP) enzymes. nih.gov
The carboxamide bond is susceptible to enzymatic hydrolysis by a class of enzymes known as carboxylesterases, which are abundant in the liver, plasma, and intestine. nih.govresearchgate.net This hydrolysis would cleave the amide bond, resulting in the formation of two primary metabolites: 1-trifluoromethyl-1H-1,2,3-triazole-4-carboxylic acid and the corresponding amine from the other side of the amide linkage. organic-chemistry.orgrsc.org The rate of this hydrolysis can vary significantly depending on the specific chemical structure surrounding the amide bond. researchgate.net Identifying these hydrolysis products is a crucial step in understanding the drug's metabolic fate, pharmacokinetic profile, and potential for toxicity. researchgate.net
Advanced Research Perspectives and Future Directions for 1 Trifluoromethyltriazolyl 4 Carboxamide
Integration of Multi-Modal Data for Enhanced Drug-Target Interaction Insights
Currently, there is no specific research available on the integration of multi-modal data to analyze the drug-target interactions of 1-Trifluoromethyltriazolyl-4-carboxamide.
In modern drug discovery, understanding the interaction between a drug and its biological target is crucial. The integration of multi-modal data—combining information from various sources such as knowledge graphs, gene expression profiles, and structural data—is a powerful approach to predict and understand these interactions. nih.govnih.gov Computational models like MDTips have been developed to fuse this heterogeneous data into a unified framework, improving the accuracy and robustness of drug-target interaction (DTI) predictions. nih.govnih.gov Such systems can help in drug repurposing by screening existing drugs against a wide range of potential targets. nih.govnih.govresearchgate.net The use of deep learning-based encoders in these models has shown superior performance compared to traditional methods. nih.govnih.gov Another approach, TripletMultiDTI, utilizes a triplet loss function to further refine the feature representation of drug-target pairs, enhancing the predictive power of the model. researchgate.net These methodologies could be hypothetically applied to this compound to predict its potential biological targets and guide further experimental validation, a critical step in discovering new therapeutic uses for compounds. researchgate.netarxiv.org
Exploration of Novel Biological Pathways and Therapeutic Avenues
Specific research on novel biological pathways affected by this compound has not been published.
The 1,2,4-triazole-3-carboxamide scaffold is a key feature in various compounds with demonstrated biological activity, suggesting potential avenues for exploration. For instance, derivatives of 1,2,4-triazole-3-carboxamide have been synthesized and investigated for their anticancer properties. mdpi.com Some of these compounds have been shown to induce apoptosis in leukemia cells and inhibit cell cycle progression. mdpi.com Molecular docking studies on these related molecules suggest that they may act by inhibiting translation initiation through interference with eIF4E assembly. mdpi.com
Additionally, other novel derivatives containing a 1,2,4-triazole-3-carboxamide moiety have been evaluated as potent antitumor agents, showing inhibitory activity against targets like c-Met kinase. nih.gov The antiviral drug Ribavirin, which is also a 1,2,4-triazole-3-carboxamide derivative, is known to have a broad spectrum of activity and has been a parent structure for the design of new drug candidates. mdpi.comnih.gov The exploration of this compound could therefore focus on its potential role in oncology or virology, investigating its impact on pathways such as cell cycle regulation, apoptosis, and kinase signaling.
Development of Next-Generation this compound Derivatives
There is no available research detailing the development of next-generation derivatives specifically from this compound.
The development of next-generation derivatives is a common strategy to optimize the therapeutic properties of a lead compound. For molecules in the broader triazole carboxamide family, this has been a fruitful area of research. For example, the synthesis of various alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides has been undertaken to explore their biological activities. mdpi.com These modifications can significantly impact the compound's potency and specificity.
Similarly, research on 4-phenoxypyridine (B1584201) derivatives bearing an imidazole-4-carboxamide or a 1,2,4-triazole-3-carboxamide moiety has led to the identification of potent antitumor agents. nih.gov Structure-activity relationship (SARs) studies on these compounds have indicated that the presence of electron-withdrawing groups, such as halogens, on terminal phenyl rings can enhance antitumor activities. nih.gov This suggests that strategic modifications to the core structure of this compound could lead to the development of novel therapeutic candidates with improved efficacy and target selectivity.
Q & A
Q. What are the standard synthetic routes for 1-Trifluoromethyltriazolyl-4-carboxamide, and how are intermediates purified?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Condensation of aryl azides with trifluoromethyl-substituted alkynes under Cu(I) catalysis .
- Subsequent carboxamide functionalization via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
- Purification by column chromatography (silica gel) and intermediates monitored via TLC (Rf values reported for key steps) . Final characterization employs , , and HRMS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- : Assigns protons on the triazole ring (δ 7.5–8.5 ppm) and trifluoromethyl group (δ 4.0–4.5 ppm for CF) .
- : Confirms CF substitution (δ -60 to -70 ppm) .
- IR Spectroscopy: Identifies carboxamide C=O stretching (~1650–1700 cm) .
- X-ray crystallography: Resolves regiochemistry of the triazole ring and spatial orientation of substituents .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro assays: Antiproliferative activity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Antimicrobial testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
Advanced Research Questions
Q. How can QSAR models optimize substituent effects on bioactivity?
- Descriptor selection: Include logP (lipophilicity), molar refractivity, and electronic parameters (Hammett constants) for the trifluoromethyl and carboxamide groups .
- 3D-QSAR: Aligns molecular electrostatic potentials (MEPs) with kinase binding pockets to predict inhibitory activity .
- Case study: Methyl substitution at the triazole 5-position enhances cytotoxicity (IC < 10 µM) compared to ethyl analogs .
Q. What strategies resolve contradictory bioactivity data across similar triazole derivatives?
- Meta-analysis: Compare datasets from independent studies (e.g., IC variability in kinase assays) .
- Structural analogs: Test derivatives with systematic substituent variations (e.g., halogen vs. methoxy groups) to isolate contributing factors .
- Mechanistic studies: Use SPR (surface plasmon resonance) to validate target binding affinity discrepancies .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Lipophilicity: CF increases logP by ~1.5 units, enhancing membrane permeability (Caco-2 assay data) .
- Metabolic stability: Resists oxidative metabolism (cytochrome P450 assays show t > 120 min) .
- Table:
| Substituent | logP | Metabolic t (min) |
|---|---|---|
| CF | 2.8 | 135 |
| CH | 1.3 | 75 |
| Cl | 2.1 | 90 |
| Data from in vitro assays on liver microsomes . |
Q. What computational methods predict regioselectivity in triazole formation?
- DFT calculations: Compare activation energies of 1,4- vs. 1,5-regioisomers under CuAAC conditions (ΔG‡ differences < 2 kcal/mol favor 1,4-product) .
- MD simulations: Model solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
Contradictions and Methodological Challenges
Q. Why do some studies report divergent cytotoxicity for structurally similar analogs?
- Possible factors:
- Cell line-specific sensitivity (e.g., NCI-60 panel shows variability in GI values) .
- Solubility differences in assay media (e.g., DMSO concentration >1% alters membrane integrity) .
- Resolution: Standardize assay protocols (e.g., fixed DMSO at 0.1%) and validate with positive controls (e.g., doxorubicin) .
Q. How to address discrepancies in reported enzyme inhibition mechanisms?
- Kinetic studies: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis: Identify critical binding residues (e.g., ATP-binding pocket mutations in kinases) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
